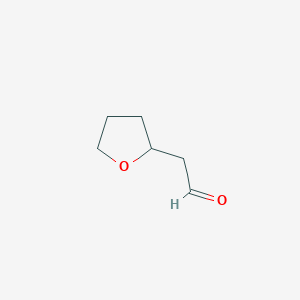

2-(Oxolan-2-YL)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The acid-catalysed condensation of glycerol with formaldehyde and acetone, including acetalisation and transacetalisation, leads to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Molecular Structure Analysis

- Detailed analyses of the molecular structure of compounds like 2-(Oxolan-2-yl)acetaldehyde often involve spectroscopic methods and theoretical calculations. However, specific studies focusing on the molecular structure of this compound were not identified in the current literature search.

Chemical Reactions and Properties

- Various studies have explored the chemical reactions involving acetaldehyde and its derivatives. For instance, acetaldehyde can undergo oxidation, reduction, or carbon-carbon bond formation reactions on surfaces like CeO2, showing diverse chemical behavior (Idriss et al., 1995).

Physical Properties Analysis

- The physical properties of acetaldehyde and its derivatives, such as 2-(Oxolan-2-yl)acetaldehyde, can be studied through various analytical techniques. For example, quantitative analysis in foods and beverages has been conducted using derivatization methods (Miyake & Shibamoto, 1993).

Chemical Properties Analysis

- Acetaldehyde and its derivatives have been studied for their reactivity and formation of various products. For example, acetaldehyde reacts with 2'-deoxyguanosine in DNA to form adducts like N(2)-ethylidene-2'-deoxyguanosine, which is crucial in understanding its mutagenicity and carcinogenesis properties (Garcia et al., 2011).

Aplicaciones Científicas De Investigación

Photocatalytic Oxidation

- Complete Oxidation of Acetaldehyde : A study by Arai et al. (2008) demonstrated that acetaldehyde can be completely oxidized to CO2 over a Pd/WO(3) photocatalyst under fluorescent-light irradiation in a flow-type reactor. This photocatalyst was also used to completely oxidize toluene to CO2 in a batch reactor under visible-light irradiation, highlighting a potential application for air purification and environmental remediation Arai et al., 2008.

Chemical Synthesis and Catalysis

- Condensations of Glycerol to Cyclic Acetals : Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with aldehydes like benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as precursors for 1,3-propanediol derivatives, showing the potential of 2-(Oxolan-2-yl)acetaldehyde in creating valuable chemicals from renewable resources Deutsch et al., 2007.

DNA Interactions and Cellular Impacts

- DNA Adduct Formation : Wang et al. (2000) identified three types of stable acetaldehyde DNA adducts, including an interstrand cross-link, in addition to the previously characterized N(2)-ethylidenedeoxyguanosine. This study enhances understanding of acetaldehyde's mutagenic and carcinogenic properties through its interactions with DNA, providing insights into mechanisms of alcohol-related carcinogenesis Wang et al., 2000.

Biochemical and Environmental Applications

- Metabolism by Wine Lactic Acid Bacteria : Research by Osborne et al. (2000) found that strains of Lactobacillus and Oenococcus can metabolize acetaldehyde, producing acetic acid and ethanol from its degradation. This has implications for the sensory and color qualities of wine and the use of SO2, demonstrating the role of acetaldehyde in food science and fermentation technologies Osborne et al., 2000.

Propiedades

IUPAC Name |

2-(oxolan-2-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-3-6-2-1-5-8-6/h4,6H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZZTSXRSYMGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-2-YL)acetaldehyde | |

CAS RN |

20005-32-7 |

Source

|

| Record name | 2-(oxolan-2-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

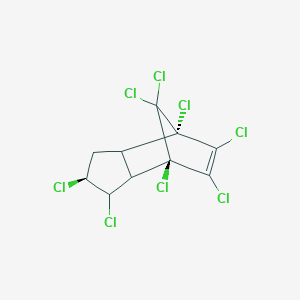

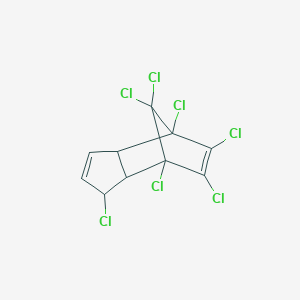

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)

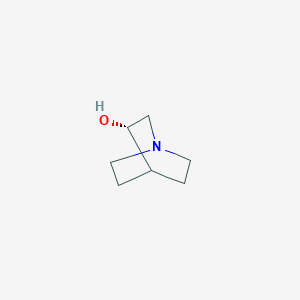

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)